Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate
Description
Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene-4-carboxylate is a heterotricyclic compound featuring a fused bicyclic core with sulfur (thia) and nitrogen (diaza) atoms, a ketone group at position 9, and a methyl ester substituent at position 2. Structural characterization of such compounds typically employs X-ray crystallography (via software like SHELXL ) and spectroscopic methods (IR, UV-Vis) .
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
methyl 5-oxo-7,8-dihydro-6H-imidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-16-10(15)6-5-13-7-3-2-4-8(14)9(7)17-11(13)12-6/h5H,2-4H2,1H3 |
InChI Key |
OGNJBUIWGJFKPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C3=C(C(=O)CCC3)SC2=N1 |
Origin of Product |
United States |
Preparation Methods
Green Chemistry Methods
- Catalyst : L-proline (25 mol%) in polyethylene glycol (PEG-600).
- Conditions : Room temperature, 2–3 hours.
- Advantages : Eliminates toxic solvents and reduces energy consumption.
Challenges and Optimization
- Low Yields : Initial methods report yields as low as 4%, necessitating purification via chromatography.
- Byproduct Formation : Competing pathways generate chlorinated derivatives, requiring pH adjustment (pH 8–9) during workup.
- Scalability : PPA-mediated reactions face viscosity issues, but switching to milder acids (e.g., Eaton’s reagent) may improve efficiency.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | PPA, 110°C, 1h | 4–31% | Scalable, well-studied | Low yields, side reactions |
| Green Chemistry | PEG-600, RT, 3h | N/A | Environmentally friendly | Not yet optimized for target |
| Ring-Closing Metathesis | Grubbs catalyst, reflux | N/A | High selectivity | Cost-prohibitive |
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and producing therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of tricyclic heterocycles with sulfur and nitrogen atoms. Below is a systematic comparison with analogs identified in the literature:
Core Structural Variations
a) 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
- Structural Differences : Replaces the methyl ester with a 4-methoxyphenyl group and introduces an additional sulfur atom (3,7-dithia vs. 7-thia in the target compound).
- Synthesis: Derived from spirocyclic intermediates via reactions involving benzothiazole derivatives and phenolic components .
b) 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)
- Structural Differences : Substitutes the methoxy group in IIi with a hydroxyl group.
- Implications : The hydroxyl group may participate in hydrogen bonding, altering solubility and crystallinity . This could impact pharmacokinetic properties compared to the methoxy analog.
c) N'-[(1E)-[4-(4-Chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide
- Structural Differences : Incorporates a 4-chlorophenyl substituent and a thiophene carbohydrazide side chain.
Physicochemical Properties
| Property | Target Compound | IIi (Methoxyphenyl) | IIj (Hydroxyphenyl) | Chlorophenyl Carbohydrazide |
|---|---|---|---|---|
| Core Heteroatoms | 1 S, 2 N | 2 S, 1 N | 2 S, 1 N | 1 S, 2 N |
| Substituent | Methyl ester | 4-Methoxyphenyl | 4-Hydroxyphenyl | 4-Chlorophenyl, carbohydrazide |
| Hydrogen Bonding Potential | Low (ester group) | Moderate (methoxy) | High (hydroxyl) | High (carbohydrazide) |
| Predicted Solubility | Moderate in polar solvents | Low to moderate | High in polar solvents | Variable (depends on substituent) |
Crystallographic and Computational Insights
- Software such as SHELXL and WinGX/ORTEP are critical for resolving the anisotropic displacement parameters and hydrogen-bonding networks in these compounds. For example, hydroxyl or carbohydrazide groups in analogs like IIj and the chlorophenyl derivative may form extended hydrogen-bonded frameworks, influencing crystal packing .
Biological Activity
Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate (CAS No. 1711507-26-4) is a synthetic compound with a complex tricyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₀N₂O₃S
- Molecular Weight : 250.27 g/mol
- Structure : Contains a unique tricyclic framework that may contribute to its biological activity.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of diazatricyclo compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Anticancer Potential
The anticancer activity of methyl 9-oxo-7-thia derivatives has been explored in several studies. For example:
- In Vitro Studies : Research on related compounds demonstrated cytotoxic effects against cancer cell lines, including leukemia and breast cancer cells. The IC50 values for some derivatives were reported to be lower than 20 µg/mL, indicating potential effectiveness in cancer treatment .
The mechanism by which methyl 9-oxo-7-thia compounds exert their effects often involves:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, impacting cell proliferation and apoptosis.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Antifolate Activity :
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Results : Compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for Methyl 9-oxo-7-thia-2,5-diazatricyclo[...]-4-carboxylate?
The synthesis of tricyclic thiadiazatricyclo derivatives typically involves condensation reactions. For example, analogous compounds are synthesized via cyclocondensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-ylimine derivatives under reflux conditions in polar aprotic solvents like DMF, often catalyzed by Lewis acids (e.g., ZnCl₂) . Mercaptoacetic acid may be used to introduce thiol functionalities, followed by cyclization to form the tricyclic core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : To confirm carbonyl (C=O) and thioamide (C=S) groups.
- UV-Vis spectroscopy : To analyze conjugation in the tricyclic system, particularly π→π* transitions .
- ¹H/¹³C NMR : To resolve substituent positions and confirm stereochemistry. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is recommended.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals, followed by structure solution using direct methods (e.g., SHELXT) and refinement via SHELXL . Software suites like WinGX provide integrated workflows for data processing, refinement, and visualization (ORTEP-3 for ellipsoid plots) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Lewis acids (ZnCl₂) or bases (Et₃N) may accelerate cyclization .
- Temperature control : Reflux (e.g., 80–100°C) balances reaction rate and byproduct formation.
- Workup protocols : Precipitation in ice-water minimizes side reactions, while recrystallization (DMF/EtOH) improves purity .
Q. What strategies resolve discrepancies in crystallographic data during refinement?
Common issues include:
- Disordered atoms : Use PART/SUMP restraints in SHELXL to model split positions .
- Poor data-to-parameter ratios : Apply geometric constraints (e.g., AFIX) for rigid groups.
- Anisotropic displacement outliers : Verify thermal parameters with ADPsim or check for twinning . Cross-validation with spectroscopic data (e.g., NMR) ensures structural consistency .
Q. How are hydrogen-bonding networks analyzed in this compound’s crystal lattice?
Graph set analysis (Bernstein’s method) categorizes H-bond motifs (e.g., D , R₂²(8) ) to map supramolecular interactions . Software like Mercury (CCDC) calculates donor-acceptor distances/angles and visualizes packing motifs. For example, carbonyl oxygen may act as an acceptor for N–H donors, forming chains or sheets .
Q. What computational methods validate the electronic structure of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Frontier molecular orbitals (HOMO/LUMO) : To predict reactivity and charge transfer.
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites. Compare computed IR/Raman spectra with experimental data to validate the model .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Dynamic effects : NMR captures time-averaged conformers, while X-ray provides static snapshots. Use variable-temperature NMR to detect equilibria .
- Crystal packing effects : X-ray may show non-equilibrium geometries influenced by lattice forces.
- Stereochemical misassignment : Re-examine NOESY/ROESY correlations to confirm spatial arrangements .
Q. Why might synthetic yields vary significantly across literature reports?
Variations arise from:
- Substituent electronic effects : Electron-withdrawing groups may slow cyclization.
- Purification methods : Chromatography vs. recrystallization impacts recovery .
- Catalyst purity : Trace moisture in ZnCl₂ can deactivate intermediates . Reproducibility requires strict control of anhydrous conditions and reagent stoichiometry.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
